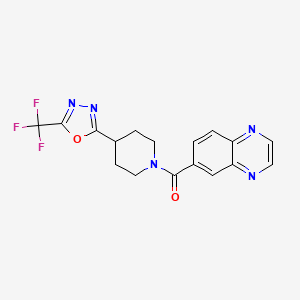

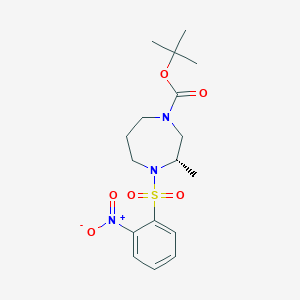

![molecular formula C23H27ClFN5O B2640276 1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097858-53-0](/img/structure/B2640276.png)

1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or use.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It may include details of the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Synthesis and Docking Studies

Research in the synthesis of piperazine derivatives, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, showcases the importance of these compounds in medicinal chemistry. Such studies not only detail the efficient synthesis of these molecules but also their potential interactions with biological targets through docking studies (Balaraju et al., 2019).

Anticonvulsant and Neuroleptic Agents

Compounds featuring the piperazine moiety, including their synthesis and potential as dopamine D-2 and serotonin 5-HT2 antagonists, have been studied for their application in treating psychiatric disorders. This research outlines the development of noncataleptogenic, centrally acting agents, indicative of the chemical's relevance in creating new treatments for mental health conditions (Perregaard et al., 1992).

Hydroformylation for Neuroleptic Agents

The application of rhodium-catalyzed hydroformylation in synthesizing key intermediates for neuroleptic agents such as Fluspirilen and Penfluridol demonstrates the chemical's utility in pharmaceutical manufacturing. This approach underlines the importance of catalysis in developing complex therapeutic molecules (Botteghi et al., 2001).

Antimicrobial Studies

Research on amide derivatives of quinolone, featuring piperazine substitutions, emphasizes the role of these compounds in antibacterial and antifungal applications. Such studies provide a foundation for developing new antimicrobial agents, highlighting the potential health applications of these chemical structures (Patel et al., 2007).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with it.

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.

Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general guide and may not apply to all compounds.

properties

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClFN5O/c24-19-15-18(4-5-20(19)25)28-10-12-30(13-11-28)23(31)16-6-8-29(9-7-16)22-14-17-2-1-3-21(17)26-27-22/h4-5,14-16H,1-3,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKFGCHXRPZIND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

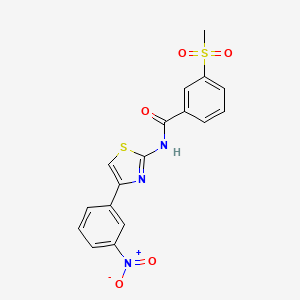

![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)

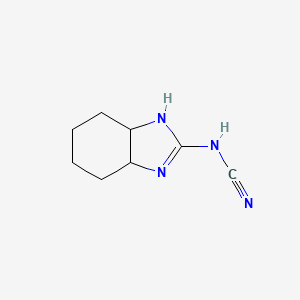

![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)

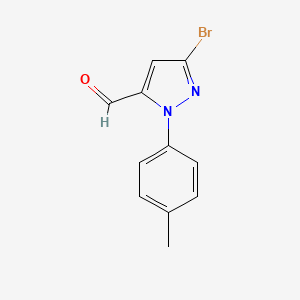

![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)

![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)